molecular formula C23H20N2O3 B11465743 2-methoxy-3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2-methoxy-3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11465743
M. Wt: 372.4 g/mol
InChI Key: YVJFGTOJRMHQKY-UHFFFAOYSA-N
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Description

2-methoxy-3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with methoxy and methyl substituents, as well as a benzoxazole moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and solvents to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-methoxy-3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its combination of a benzamide core with a benzoxazole moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H20N2O3/c1-14-10-11-19-20(12-14)28-23(25-19)16-7-5-8-17(13-16)24-22(26)18-9-4-6-15(2)21(18)27-3/h4-13H,1-3H3,(H,24,26)

InChI Key

YVJFGTOJRMHQKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC(=C4OC)C

Origin of Product

United States

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